Antiviral Activity Classification Versus Unsubstituted Indole Analog
The patent family encompassing 862813-60-3 claims that indoleoxoacetyl piperazine derivatives with 2-methyl substitution on the indole ring (as in 862813-60-3) exhibit potent anti-HIV activity. In contrast, the unsubstituted indole analog (where R2 = H) is not claimed as a preferred embodiment, suggesting a critical role for the 2-methyl group in achieving meaningful antiviral potency [1]. Specific IC50 values for 862813-60-3 are not publicly disclosed; however, the patent indicates that the most active compounds in the series achieve nanomolar to low micromolar inhibition in cell-based HIV replication assays [1].
| Evidence Dimension | Anti-HIV activity (viral replication inhibition) |
|---|---|
| Target Compound Data | Not explicitly disclosed for this exact compound; patent class potency range: nanomolar to low micromolar IC50 |
| Comparator Or Baseline | Unsubstituted indole analog (R2 = H) — not claimed as preferred; activity presumed significantly lower |
| Quantified Difference | Not quantifiable due to lack of disclosed data |
| Conditions | Cell-based HIV-1 replication assays (as described in WO2000076521A1) |
Why This Matters
The 2-methyl group is a critical pharmacophoric feature for antiviral potency; analogs lacking this substitution are unlikely to replicate the activity profile, making 862813-60-3 the relevant choice for SAR studies.
- [1] Blair, W. S., Deshpande, M., Fang, H., Lin, P.-F., Spicer, T. P., Wallace, O. B., Wang, H., Wang, T., Zhang, Z., & Yeung, K.-S. (2000). Antiviral indoleoxoacetyl piperazine derivatives. WO Patent WO2000076521A1. View Source
